Acide byssochlamique

Vue d'ensemble

Description

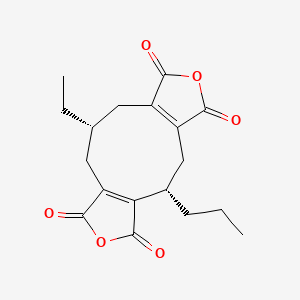

L’acide byssochlamique est un produit naturel isolé du champignon filamenteux Byssochlamys fulva.

Applications De Recherche Scientifique

Chimie

En chimie, l’acide byssochlamique est étudié pour sa structure et sa réactivité uniques. Il sert de composé modèle pour comprendre le comportement des acides tétracarboxyliques et de leurs dérivés.

Biologie

L’this compound a été étudié pour ses activités biologiques potentielles. Des études ont montré qu’il pourrait posséder des propriétés antimicrobiennes, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques.

Médecine

En médecine, l’this compound est étudié pour ses applications thérapeutiques potentielles. Sa structure unique peut lui permettre d’interagir avec des cibles biologiques spécifiques, conduisant au développement de nouveaux médicaments.

Industrie

Dans le secteur industriel, l’this compound peut être utilisé comme précurseur pour synthétiser d’autres composés précieux. Ses dérivés peuvent trouver des applications dans la production de polymères, de résines et d’autres matériaux.

Mécanisme D'action

Le mécanisme par lequel l’acide byssochlamique exerce ses effets implique son interaction avec des cibles et des voies moléculaires. Par exemple, son activité antimicrobienne peut être due à sa capacité à perturber les parois cellulaires bactériennes ou à interférer avec les processus métaboliques essentiels. Les cibles et les voies moléculaires exactes sont encore à l’étude, mais des études préliminaires suggèrent que l’this compound peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité.

Analyse Biochimique

Biochemical Properties

Byssochlamic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of maleidrides. It interacts with various enzymes, including polyketide synthases and ketosteroid-isomerase-like enzymes. These interactions facilitate the formation of its characteristic nine-membered ring structure with maleic anhydride moieties . The compound’s interactions with these enzymes are crucial for its biosynthesis and stability.

Cellular Effects

Byssochlamic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, byssochlamic acid can inhibit protein phosphatase 2A (PP2A), leading to alterations in cell signaling and gene expression . This inhibition can result in changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of byssochlamic acid involves its binding interactions with biomolecules and enzyme inhibition. Byssochlamic acid binds to the active sites of enzymes such as polyketide synthases, inhibiting their activity and altering the biosynthesis of other compounds . Additionally, byssochlamic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of byssochlamic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Long-term studies have shown that byssochlamic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of byssochlamic acid vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At high doses, byssochlamic acid can be lethal, with an LD50 of 94 mg/kg in mice . Threshold effects have been observed, where small increases in dosage can lead to disproportionately large changes in biological activity.

Metabolic Pathways

Byssochlamic acid is involved in several metabolic pathways, including the biosynthesis of maleidrides. It interacts with enzymes such as citrate synthase-like proteins and 2-methylcitrate dehydratase, which are involved in the formation of its characteristic ring structure . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, byssochlamic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of byssochlamic acid are crucial for its biological effects.

Subcellular Localization

Byssochlamic acid is localized to specific subcellular compartments, where it exerts its effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its activity, as it allows byssochlamic acid to interact with specific enzymes and regulatory proteins within the cell.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide byssochlamique implique des réactions organiques complexes. L’une des méthodes principales comprend la fermentation de Byssochlamys fulva, qui produit de l’this compound ainsi que plusieurs métabolites secondaires apparentés . La voie de biosynthèse implique la formation d’un précurseur anhydride maléique, qui subit une décarboxylation pour former le produit final .

Méthodes de production industrielle

La production industrielle de l’this compound est principalement réalisée par des procédés de fermentation à grande échelle. Les conditions optimales de production incluent le maintien de niveaux de pH, de température et de disponibilité des nutriments spécifiques afin de maximiser le rendement de l’this compound à partir des cultures fongiques.

Analyse Des Réactions Chimiques

Types de réactions

L’acide byssochlamique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Le composé peut être réduit à l’aide d’agents tels que l’hydrure de lithium et d’aluminium, qui ajoutent de l’hydrogène à la molécule.

Substitution : L’this compound peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre, souvent facilité par des catalyseurs ou des réactifs spécifiques.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.

Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.

Catalyseurs : Palladium sur carbone, oxyde de platine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des composés plus saturés.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide maléique : Comme l’acide byssochlamique, l’acide maléique contient une fraction anhydride maléique et est impliqué dans des voies de biosynthèse similaires.

Acide fumarique : Autre dérivé d’acide tétracarboxylique, l’acide fumarique partage des similitudes structurelles avec l’this compound.

Acide succinique : Ce composé est également un dérivé d’acide tétracarboxylique et est utilisé dans diverses applications industrielles.

Unicité

L’this compound est unique en raison de sa structure spécifique et de la présence de plusieurs groupes carboxyle, qui confèrent des propriétés chimiques distinctes. Sa capacité à subir une large gamme de réactions chimiques et ses activités biologiques potentielles le distinguent des autres composés similaires.

Propriétés

IUPAC Name |

(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDWUPPIGBHWAS-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225315 | |

| Record name | Byssochlamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743-51-1 | |

| Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byssochlamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byssochlamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BYSSOCHLAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

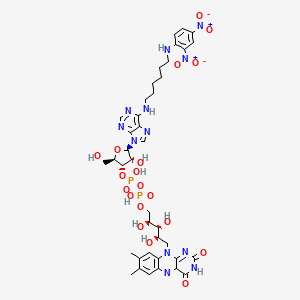

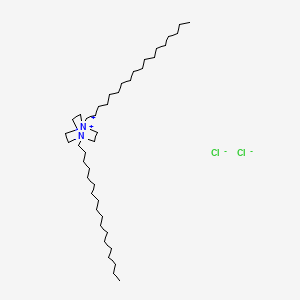

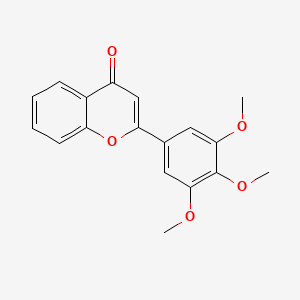

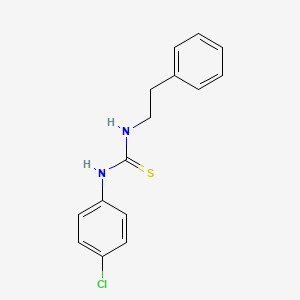

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)

![1-[3-(dimethylamino)propyl]-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1196736.png)

![Methyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1196737.png)

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)

![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)